molecular formula C11H14N2O4S B7579528 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid

2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid

Cat. No. B7579528
M. Wt: 270.31 g/mol
InChI Key: OZGHFXOQJXOMRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid, also known as OTZ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. OTZ is a thiazole derivative that has been synthesized through a multi-step process involving the reaction of various chemical intermediates.

Scientific Research Applications

2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of various neurodegenerative diseases. Additionally, 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid has been shown to have anti-cancer properties, making it a potential candidate for the treatment of various types of cancer.

Mechanism of Action

The exact mechanism of action of 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid is not fully understood. However, it has been suggested that 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid may exert its anti-inflammatory and analgesic properties by inhibiting the production of inflammatory mediators such as cytokines and prostaglandins. 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid may also exert its neuroprotective properties by inhibiting oxidative stress and inflammation in the brain. Additionally, 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid may exert its anti-cancer properties by inducing apoptosis and inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and other neurodegenerative diseases. Additionally, 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid has been shown to inhibit the growth and proliferation of various types of cancer cells.

Advantages and Limitations for Lab Experiments

2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also stable and can be stored for long periods of time. However, there are also some limitations to using 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid in lab experiments. It can be expensive to synthesize, and its mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid. One potential direction is to further investigate its anti-inflammatory and analgesic properties and its potential for the treatment of various inflammatory diseases. Another potential direction is to investigate its neuroprotective properties and its potential for the treatment of various neurodegenerative diseases. Additionally, further research is needed to investigate its anti-cancer properties and its potential for the treatment of various types of cancer.

Synthesis Methods

The synthesis of 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid involves a multi-step process that starts with the reaction of 2-aminothiazole with ethyl bromoacetate to form 2-ethylthiazole-4-carboxylic acid. This intermediate is then reacted with oxalyl chloride to form 2-ethylthiazole-4-carbonyl chloride. The next step involves the reaction of this intermediate with 4-hydroxytetrahydrofuran to form 2-[(oxane-4-carbonyl)amino]methylthiazole-4-carbonyl chloride. This intermediate is then reacted with ammonia to form 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid.

properties

IUPAC Name

2-[(oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c14-10(7-1-3-17-4-2-7)12-5-9-13-8(6-18-9)11(15)16/h6-7H,1-5H2,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGHFXOQJXOMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid

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